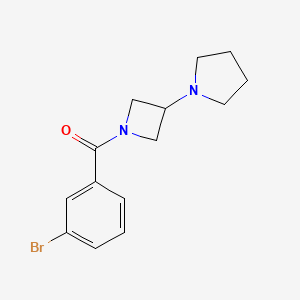
(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as BRD-K80830785, is a small molecule that has shown potential as a pharmacological tool in scientific research. This compound belongs to the class of azetidinone derivatives and has been synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the inhibition of LSD1. LSD1 is an enzyme that plays a key role in the regulation of gene expression through epigenetic mechanisms. It catalyzes the demethylation of lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting LSD1, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the specific biological system being studied. As mentioned earlier, this compound has been shown to have anti-cancer effects through the inhibition of LSD1. It has also been shown to have potential as a treatment for neurodegenerative diseases by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins (Kumar et al., 2014). Other studies have investigated the effects of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 on adipogenesis and glucose metabolism (Hino et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological systems and pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 can lead to cell death and other adverse effects (Hino et al., 2015).
Direcciones Futuras
There are several future directions for research involving (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5. Another direction is the investigation of the effects of LSD1 inhibition on other biological pathways and systems. For example, recent studies have suggested a role for LSD1 in the regulation of immune cell function (Shi et al., 2019). Finally, further research is needed to investigate the potential therapeutic applications of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 in various diseases and conditions.
Conclusion:
This compound is a small molecule that has shown potential as a pharmacological tool in scientific research. Its specificity for LSD1 makes it a valuable tool for investigating the role of LSD1 in various biological systems and pathways. However, its potential toxicity highlights the need for further research into the development of more potent and selective LSD1 inhibitors. Overall, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 represents an exciting area of research with potential applications in a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis of (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves a multistep process that has been described in detail in a research article by Kumar et al. (2014). The starting material for the synthesis is 3-bromoaniline, which is reacted with ethyl chloroacetate to form ethyl 3-bromo-phenylacetate. This intermediate is then reacted with pyrrolidine and sodium hydride to obtain (3-bromo-phenyl)-(pyrrolidin-1-yl)methanone. Finally, this intermediate is reacted with 2-chloro-2-oxoacetamide to yield this compound.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has shown potential as a pharmacological tool in scientific research. It has been used in various studies to investigate its effects on different biological pathways and systems. For example, (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 has been shown to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a key role in epigenetic regulation. This inhibition has been shown to have anti-cancer effects in vitro and in vivo (Huang et al., 2014). (3-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone5 has also been used to study the role of LSD1 in the regulation of adipogenesis (Hino et al., 2015). In addition, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's (Kumar et al., 2014).
Propiedades
IUPAC Name |
(3-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZPSIRTXFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

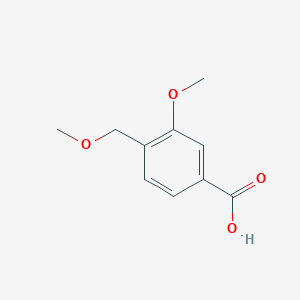

![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)
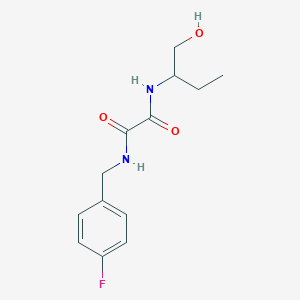
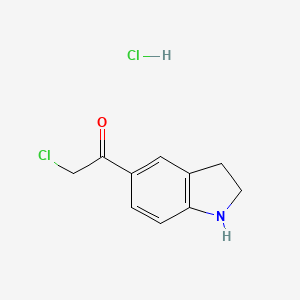
![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)

![[4-[(2-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2426097.png)


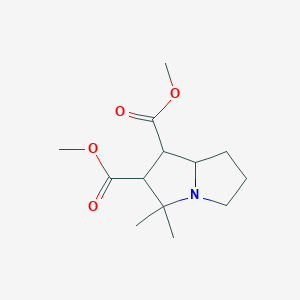
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)